N-benzyl-1-[(2,3-dimethoxyphenyl)methyl]-N-(2-hydroxyethyl)piperidine-4-carboxamide;oxalic acid
Overview
Description
N-benzyl-1-[(2,3-dimethoxyphenyl)methyl]-N-(2-hydroxyethyl)piperidine-4-carboxamide; oxalic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring, a benzyl group, and a dimethoxyphenyl moiety. The presence of oxalic acid as a counterion adds to its stability and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-[(2,3-dimethoxyphenyl)methyl]-N-(2-hydroxyethyl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine derivative.
Attachment of the Dimethoxyphenyl Moiety: This step involves a Friedel-Crafts alkylation reaction, where the dimethoxyphenyl group is attached to the piperidine ring.
Formation of the Carboxamide: The carboxamide group is formed through an amidation reaction, typically using an acid chloride and an amine.
Addition of Oxalic Acid: Finally, oxalic acid is added to form the oxalate salt, enhancing the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can improve yield and efficiency. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-[(2,3-dimethoxyphenyl)methyl]-N-(2-hydroxyethyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Benzyl halides, alkyl halides, and various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids, and aldehydes.
Reduction: Alcohols, amines, and hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-benzyl-1-[(2,3-dimethoxyphenyl)methyl]-N-(2-hydroxyethyl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-benzyl-1-[(2,3-dimethoxyphenyl)methyl]-N-(2-hydroxyethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and ion channels, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways such as the MAPK/ERK pathway, PI3K/Akt pathway, and others, leading to changes in cell proliferation, apoptosis, and other cellular processes.
Comparison with Similar Compounds
N-benzyl-1-[(2,3-dimethoxyphenyl)methyl]-N-(2-hydroxyethyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:
N-benzylpiperidine derivatives: These compounds share the piperidine and benzyl moieties but may differ in their functional groups, leading to variations in their biological activities.
Dimethoxyphenyl derivatives: Compounds with the dimethoxyphenyl group may exhibit similar chemical reactivity but differ in their overall structure and applications.
Carboxamide derivatives: These compounds share the carboxamide functional group but may have different substituents, affecting their chemical and biological properties.
The uniqueness of N-benzyl-1-[(2,3-dimethoxyphenyl)methyl]-N-(2-hydroxyethyl)piperidine-4-carboxamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
N-benzyl-1-[(2,3-dimethoxyphenyl)methyl]-N-(2-hydroxyethyl)piperidine-4-carboxamide;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O4.C2H2O4/c1-29-22-10-6-9-21(23(22)30-2)18-25-13-11-20(12-14-25)24(28)26(15-16-27)17-19-7-4-3-5-8-19;3-1(4)2(5)6/h3-10,20,27H,11-18H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUBMIEBQMJNDDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CN2CCC(CC2)C(=O)N(CCO)CC3=CC=CC=C3.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N2O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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